molecular formula C8H9BrN4O B8733906 2-(3-bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol

2-(3-bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol

Cat. No.: B8733906
M. Wt: 257.09 g/mol
InChI Key: LULRIZCPZCLJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-(3-bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol typically involves the following steps :

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as imidazo[1,2-b][1,2,4]triazine derivatives and brominating agents.

    Bromination: The imidazo[1,2-b][1,2,4]triazine derivative is subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

  • **Hyd

Properties

Molecular Formula

C8H9BrN4O

Molecular Weight

257.09 g/mol

IUPAC Name

2-(7-bromoimidazo[1,2-b][1,2,4]triazin-3-yl)propan-2-ol

InChI

InChI=1S/C8H9BrN4O/c1-8(2,14)5-3-11-13-6(9)4-10-7(13)12-5/h3-4,14H,1-2H3

InChI Key

LULRIZCPZCLJCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=NC=C(N2N=C1)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(imidazo[1,2-b][1,2,4]triazin-3-yl)propan-2-ol (5.55 g, 31.1 mmol) in acetic acid (100 ml) was added sodium acetate (3.83 g, 46.7 mmol), then, dropwise over 5 min, a solution of bromine (1.77 ml, 34.4 mmol) in acetic acid (12 ml). The solution was stirred at room temperature for 25 min, then partitioned between saturated aqueous NaHCO3 (2 l) and ethyl acetate (1 l). The aqueous layer (pH 7) was further extracted with ethyl acetate (1 l), and the combined organic extracts were dried (Na2SO4) and evaporated iii, vacuo. The residue was purified by flash chromatography (silica gel, 2% MeOH/CH2Cl2) to afford 6.17 g (77%) of the title compound as a yellow solid: 1H NMR (360 MHz, CDCl3) δ 1.70 (6H, s), 3.12 (1H, br s), 7.95 (1H, s), 8.80 (1H, s).
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three
Yield
77%

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